molecular formula C17H21NO5 B14573737 Diethyl 2-cyano-3-(3-methoxyphenyl)pentanedioate CAS No. 61527-85-3

Diethyl 2-cyano-3-(3-methoxyphenyl)pentanedioate

Cat. No.: B14573737
CAS No.: 61527-85-3
M. Wt: 319.4 g/mol
InChI Key: VHEOGBVZEOSPHU-UHFFFAOYSA-N
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Description

Diethyl 2-cyano-3-(3-methoxyphenyl)pentanedioate is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a pentanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-cyano-3-(3-methoxyphenyl)pentanedioate typically involves multi-step organic reactions. One common method includes the esterification of 3-methoxybenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. This is followed by a Knoevenagel condensation reaction with cyanoacetic acid to introduce the cyano group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-cyano-3-(3-methoxyphenyl)pentanedioate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzoic acid.

    Reduction: Formation of 2-amino-3-(3-methoxyphenyl)pentanedioate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Diethyl 2-cyano-3-(3-methoxyphenyl)pentanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-cyano-3-(3-methoxyphenyl)pentanedioate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3-(cyanomethylene)pentanedioate
  • Diethyl 2-cyano-3-phenylpentanedioate
  • Diethyl 2-cyano-3-(4-methoxyphenyl)pentanedioate

Uniqueness

Diethyl 2-cyano-3-(3-methoxyphenyl)pentanedioate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

61527-85-3

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

diethyl 2-cyano-3-(3-methoxyphenyl)pentanedioate

InChI

InChI=1S/C17H21NO5/c1-4-22-16(19)10-14(15(11-18)17(20)23-5-2)12-7-6-8-13(9-12)21-3/h6-9,14-15H,4-5,10H2,1-3H3

InChI Key

VHEOGBVZEOSPHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)OC)C(C#N)C(=O)OCC

Origin of Product

United States

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